tert-Pentylhydrazine monohydrochloride

Description

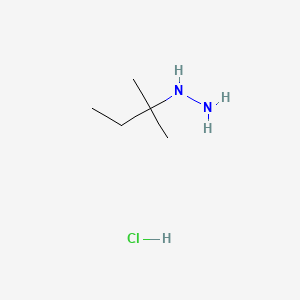

tert-Pentylhydrazine monohydrochloride (CAS No. 25544-81-4) is a hydrazine derivative characterized by a branched pentyl group (tert-pentyl) attached to a hydrazine backbone, with a single hydrochloride salt formation. This compound is part of the broader class of alkylhydrazine hydrochlorides, which are widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity as nucleophiles or intermediates in heterocyclic chemistry .

Properties

CAS No. |

25544-81-4 |

|---|---|

Molecular Formula |

C5H15ClN2 |

Molecular Weight |

138.64 g/mol |

IUPAC Name |

2-methylbutan-2-ylhydrazine;hydrochloride |

InChI |

InChI=1S/C5H14N2.ClH/c1-4-5(2,3)7-6;/h7H,4,6H2,1-3H3;1H |

InChI Key |

GEBXCFHSFLKPFR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)NN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Pentylhydrazine monohydrochloride typically involves the reaction of hydrazine with 1,1-dimethylpropyl chloride in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then isolated and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Pentylhydrazine monohydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrogen oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or diethyl ether.

Substitution: Nucleophilic substitution reactions are carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Nitrogen oxides such as nitric oxide or nitrogen dioxide.

Reduction: Hydrazine derivatives such as 1,1-dimethylhydrazine.

Substitution: Substituted hydrazine derivatives depending on the electrophile used.

Scientific Research Applications

tert-Pentylhydrazine monohydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

Biology: Employed in biochemical studies to investigate the effects of hydrazine derivatives on biological systems.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Pentylhydrazine monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various physiological effects.

Comparison with Similar Compounds

The following sections compare tert-pentylhydrazine monohydrochloride with structurally and functionally related hydrazine hydrochlorides, focusing on chemical properties, safety profiles, and applications.

Structural Analogs

Table 1: Key Structural and Physical Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 25544-81-4 | C₅H₁₃N₂·HCl | Not explicitly reported | Branched tert-pentyl group, HCl salt |

| Phenylhydrazine hydrochloride | 59-88-1 | C₆H₅NHNH₂·HCl | 156.61 | Aromatic phenyl group, HCl salt |

| 2-Nitrophenylhydrazine HCl | 6293-87-4 | C₆H₇N₃O₂·HCl | 189.60 | Nitro-substituted phenyl, HCl salt |

| 4-tert-Butylphenylhydrazine HCl | 36600-66-5 | C₁₀H₁₅N₂·HCl | 202.70 | Bulky tert-butyl substituent, aromatic core |

| 1-Propylhydrazine hydrochloride | Not provided | C₃H₉N₂·HCl | Not explicitly reported | Linear propyl chain, HCl salt |

Notes:

- Aromatic derivatives (e.g., phenylhydrazine HCl) exhibit enhanced stability and conjugation, making them suitable for spectrophotometric analysis and dye synthesis .

Key Findings :

- Aromatic hydrazines (e.g., phenylhydrazine HCl) pose higher acute toxicity risks compared to aliphatic derivatives like this compound. For example, phenylhydrazine requires stringent controls, including local exhaust ventilation and emergency showers .

- Nitro-substituted derivatives (e.g., 2-nitrophenylhydrazine HCl) may cause respiratory sensitization, necessitating dust masks during handling .

- Aliphatic derivatives like 1-propylhydrazine HCl are classified as low-risk, reflecting reduced toxicity in linear alkyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.